molecular formula C11H13ClFNO B1531088 1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride CAS No. 1240526-38-8

1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1531088
CAS No.: 1240526-38-8
M. Wt: 229.68 g/mol
InChI Key: JNBNVKWTRJSQLC-UHFFFAOYSA-N
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Description

“1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a yellowish solid .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .


Physical and Chemical Properties Analysis

This compound is a yellowish solid . Its melting point is between 47-51°C . The NMR data provides further insight into its structure .

Scientific Research Applications

Synthesis and Analytical Techniques

  • Analytical Toxicology : Research on NBOMe derivatives, substances with a similar complex chemical structure, involved toxicokinetic studies including phase I and II metabolism, plasma protein binding, and detectability in standard urine screening approaches using mass spectrometry. Such studies are crucial for understanding the pharmacokinetics and toxicological profile of novel compounds (Richter et al., 2019).
  • Chemical Synthesis : Research into the synthesis of fluorinated heterocycles via mild intramolecular fluoro-cyclisation of benzylic alcohols and amines, using Selectfluor, suggests a methodology that could be adapted for synthesizing derivatives of your compound, highlighting the utility of fluorinated compounds in medicinal chemistry and material science (Parmar & Rueping, 2014).

Medicinal Chemistry Applications

  • Antimicrobial and Antifungal Activity : Studies on substituted benzothiazole amides, bearing structural similarities to benzofurans, have shown significant antimicrobial and antifungal activities. This suggests potential bioactivity exploration for benzofuran derivatives in developing new antimicrobial agents (Pejchal et al., 2015).

Material Science Applications

  • Polymer Chemistry : Research on soluble fluoro-polyimides derived from aromatic diamines and dianhydrides, including fluorine-containing aromatic diamines, indicates the importance of fluorinated compounds in synthesizing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This underscores the potential utility of fluorinated benzofuran derivatives in developing new polymeric materials (Xie et al., 2001).

Future Directions

Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is potential for future research in this area.

Properties

IUPAC Name

1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO.ClH/c1-6-9-5-8(12)3-4-10(9)14-11(6)7(2)13;/h3-5,7H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBNVKWTRJSQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 3
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 4
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
1-(5-Fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

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